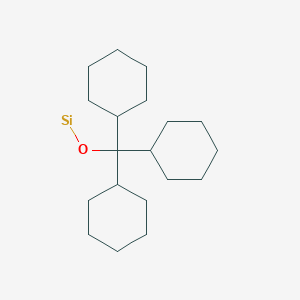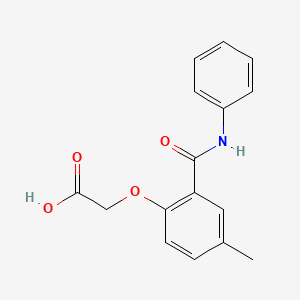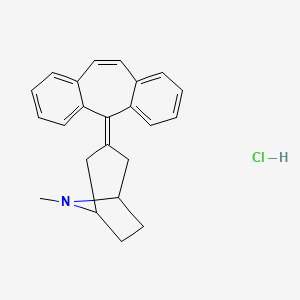
2-Formylphenyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formylphenyl selenocyanate is an organoselenium compound characterized by the presence of a formyl group and a selenocyanate group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylphenyl selenocyanate typically involves the reaction of 2-formylphenyl halides with potassium selenocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the temperature maintained at around 60-80°C. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the selenocyanate group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formylphenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or diselenides.
Reduction: The compound can be reduced to form selenols or selenides.
Substitution: The formyl group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Seleninic acids, diselenides.
Reduction: Selenols, selenides.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant and its role in redox biology.
Medicine: Studied for its anticancer and chemopreventive properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Wirkmechanismus
2-Formylphenyl selenocyanate can be compared with other selenocyanate-containing compounds such as:
- Benzyl selenocyanate
- Phenyl selenocyanate
- 4-Aminophenyl selenocyanate
Uniqueness:
- This compound stands out due to the presence of the formyl group, which adds an additional reactive site for chemical modifications and interactions. This makes it more versatile in synthetic applications compared to other selenocyanates that lack this functional group.
Vergleich Mit ähnlichen Verbindungen
- Benzyl selenocyanate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
- Phenyl selenocyanate: Similar structure but without the formyl group, limiting its applications in redox biology.
- 4-Aminophenyl selenocyanate: Contains an amino group instead of a formyl group, leading to different reactivity and biological activity.
Eigenschaften
CAS-Nummer |
36898-58-5 |
|---|---|
Molekularformel |
C8H5NOSe |
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
(2-formylphenyl) selenocyanate |
InChI |
InChI=1S/C8H5NOSe/c9-6-11-8-4-2-1-3-7(8)5-10/h1-5H |
InChI-Schlüssel |
MATIJAULRDHFHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
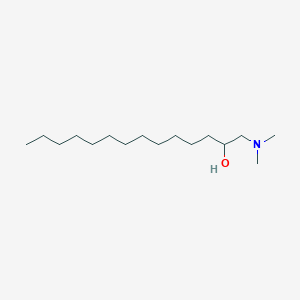
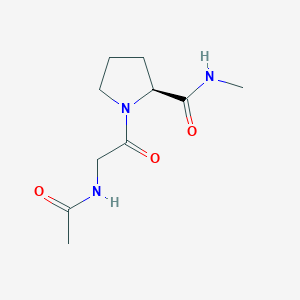

![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

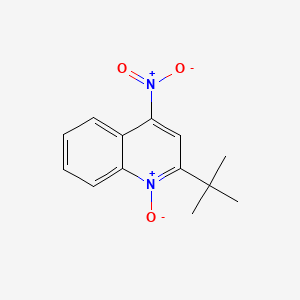
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
